1H-Pyrazole-4-carbonitrile

Vue d'ensemble

Description

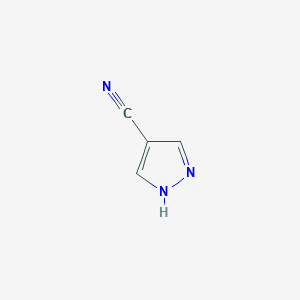

1H-Pyrazole-4-carbonitrile is an organic compound with the molecular formula C4H3N3. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and a nitrile group at the fourth position. This compound is known for its versatility and is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonitrile can be synthesized through several methods. One common method involves the cyclocondensation of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction can be catalyzed by various catalysts such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, and rhodium catalysts . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be carried out in water or other green solvents to make the process environmentally friendly .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-component reactions (MCRs) due to their efficiency and high yield. These reactions are performed using heterogeneous catalysts like alumina-silica-supported manganese dioxide, which can be recycled and reused . The use of such catalysts not only enhances the reaction rate but also makes the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes and other derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or oxone can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Reagents like hydroxylamine hydrochloride and formic acid are used for converting aldehydes to nitriles.

Major Products:

Oxidation: Oximes and other oxidized derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Synthesis of 1H-Pyrazole-4-carbonitrile Derivatives

The synthesis of this compound derivatives has been achieved through various methods, often utilizing green chemistry principles. For instance, a study demonstrated the use of a deep eutectic solvent system comprising potassium carbonate and glycerol for synthesizing 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. This method not only improved yields (85%-95%) but also reduced the need for hazardous solvents and catalysts .

Table 1: Synthesis Conditions for 2,3-Dihydro-1H-Pyrazole-4-carbonitrile Derivatives

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| K2CO3/Glycerol | 60 | 85-95 |

| Ethanol | Reflux | 47-93 |

| TFE | Reflux | High |

Antioxidant Activity

Research has shown that 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives exhibit significant antioxidant properties. The DPPH assay revealed IC50 values ranging from 12.21 to 12.88 μg/mL, indicating strong free radical scavenging activity .

Table 2: Antioxidant Activity of Pyrazole Derivatives

| Compound ID | IC50 (μg/mL) |

|---|---|

| Derivative A | 12.21 |

| Derivative B | 12.88 |

Antimicrobial Activity

The antimicrobial efficacy of these compounds has been evaluated against various bacterial and fungal strains. The results indicated that certain derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 μg/mL to 2048 μg/mL .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | MIC (μg/mL) | Activity Type |

|---|---|---|

| Derivative A | 4 | Antibacterial |

| Derivative B | 16 | Antifungal |

Pharmaceutical Applications

A recent study synthesized a novel compound, 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, which showed promising interactions with target proteins related to treatments for viral infections and asthma . This compound’s pharmacokinetic profile suggests it could be a viable candidate for further development in therapeutic applications.

Agricultural Applications

Another significant application lies in crop protection. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been explored as key intermediates in developing agrochemicals . These compounds have shown effectiveness in protecting crops against various pathogens.

Mécanisme D'action

1H-Pyrazole-4-carbonitrile can be compared with other similar compounds such as:

- 1H-Pyrazole-3-carbonitrile

- 1H-Pyrazole-5-carbonitrile

- 1H-Pyrazole-4-carboxamide

Uniqueness: this compound is unique due to its specific positioning of the nitrile group, which imparts distinct reactivity and biological properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Comparaison Avec Des Composés Similaires

- 1H-Pyrazole-3-carbonitrile: Similar structure but with the nitrile group at the third position.

- 1H-Pyrazole-5-carbonitrile: Nitrile group at the fifth position.

- 1H-Pyrazole-4-carboxamide: Contains a carboxamide group instead of a nitrile group .

Activité Biologique

1H-Pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound and its derivatives have been studied for their potential applications in medicinal chemistry, particularly in the development of antimicrobial, antioxidant, and anticancer agents.

Antioxidant Activity

Recent studies have demonstrated that derivatives of 2,3-dihydro-1H-pyrazole-4-carbonitrile exhibit significant antioxidant properties. The antioxidant activity was primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. The IC50 values for these derivatives ranged from 12.21 to 12.88 μg/mL , indicating strong free radical scavenging capabilities .

Table 1: Antioxidant Activity of 2,3-Dihydro-1H-Pyrazole-4-carbonitrile Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| Derivative A | 12.21 |

| Derivative B | 12.45 |

| Derivative C | 12.88 |

Antimicrobial Activity

The antimicrobial efficacy of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives has also been extensively evaluated. These compounds showed potent activity against a variety of bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 4 μg/mL to 2048 μg/mL , demonstrating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of 2,3-Dihydro-1H-Pyrazole-4-carbonitrile Derivatives

| Microorganism | MIC (μg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Candida albicans | 32 | Fungal |

| Bacillus cereus | 4 | Gram-positive |

Case Studies

- Antibacterial Efficacy Against MDR Bacteria : A study highlighted the effectiveness of a specific derivative, 3-(4-chlorophenyl)-5-(4-nitrophenylamino)-1H-pyrazole-4-carbonitrile , against multidrug-resistant (MDR) bacterial strains. The compound exhibited a significant reduction in bacterial growth, showcasing its potential for treating infections caused by resistant strains .

- Cytotoxicity Evaluation : In vitro studies have revealed that certain pyrazole derivatives possess cytotoxic properties against various cancer cell lines. The evaluation included assays to determine cell viability and apoptosis induction, positioning these compounds as potential candidates for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. Variations in substituents on the pyrazole ring can significantly affect their potency and selectivity against different biological targets. Research indicates that the presence of electron-withdrawing groups enhances antimicrobial activity while maintaining low cytotoxicity .

The proposed mechanism for the antioxidant activity involves the stabilization of free radicals through hydrogen donation from the nitrogen atom in the pyrazole ring. This interaction reduces oxidative stress, which is implicated in various diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Pyrazole-4-carbonitrile derivatives?

- Methodological Answer : Two primary approaches are widely used:

- Biocatalytic Synthesis : Guar gum, a biodegradable catalyst, facilitates one-pot condensation of aryl aldehydes, malononitrile, and hydrazine derivatives under mild conditions, yielding substituted pyrazole-carbonitriles (e.g., 5-amino-1-(2,4-dinitrophenyl)-3-aryl derivatives) with high regioselectivity .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular synthesis of triazole-pyrazole hybrids. For example, 5-azido-1H-pyrazole-4-carbonitrile reacts with terminal alkynes (e.g., ethynylbenzene) using CuSO₄/Na-ascorbate, achieving yields up to 66% .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions and confirms regiochemistry. For instance, aromatic protons in 3-(4-phenyltriazolyl) derivatives appear as distinct multiplets (δ 7.37–8.86 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., CN stretch at ~2240 cm⁻¹, NH₂ at ~3237 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular formulas (e.g., [M]+ for C₁₂H₈N₆: calcd 236.0805, found 236.0807) .

Q. How do substituents at the pyrazole ring influence reactivity in nucleophilic additions?

- Methodological Answer : Electron-withdrawing groups (e.g., NO₂, Cl) at the 1- and 3-positions enhance electrophilicity at C4, facilitating nucleophilic attacks. For example, 5-amino-1-(2,4-dichlorophenyl) derivatives exhibit higher reactivity in SNAr reactions compared to alkyl-substituted analogs .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in CuAAC reactions for pyrazole-triazole hybrids?

- Methodological Answer :

- Optimize Catalyst Loading : Excess Cu(I) (>0.2 equiv) may promote side reactions; stoichiometric CuSO₄/Na-ascorbate (1:1) improves efficiency .

- Purification Strategies : Dry-loading with Celite and gradient flash chromatography (cyclohexane/EtOAc) effectively isolates products from unreacted azides/alkynes .

- Monitor Reaction Progress : LC-MS tracking identifies intermediates (e.g., uncyclized adducts) to adjust reaction times (typically 16–72 hours) .

Q. What strategies resolve contradictions in crystallographic and spectral data for pyrazole derivatives?

- Methodological Answer :

- Cross-Validation : Compare X-ray structures (SHELXL-refined) with NMR/IR data. Discrepancies in NH₂ or CN positions may indicate tautomerism or solvent effects .

- Dynamic NMR Analysis : Variable-temperature ¹H NMR detects conformational equilibria (e.g., hindered rotation in 4-aryl groups) .

- Impurity Checks : TLC or HPLC identifies byproducts (e.g., regioisomers) that skew spectral interpretations .

Q. How to mitigate byproduct formation during azido-functionalized pyrazole synthesis?

- Methodological Answer :

- Controlled Diazotransfer : Use trimethylsilyl azide (TMSN₃) with TFA at 0–50°C to minimize explosive intermediates. For example, 5-azido-1H-pyrazole-4-carbonitrile is synthesized in 85% yield via this method .

- Side-Reaction Quenching : Add NaNO₂ to decompose excess HN₃, followed by extraction (CH₂Cl₂/H₂O) to isolate the azide product .

Q. What computational tools predict regioselectivity in pyrazole cycloadditions?

Table 1: Representative Synthetic Conditions for Pyrazole-Carbonitriles

| Substrate | Catalyst/Conditions | Yield | Key Characterization Data | Reference |

|---|---|---|---|---|

| 5-Azido-pyrazole-4-carbonitrile | CuSO₄/Na-ascorbate, 50°C | 66% | ¹H NMR (δ 14.28, NH); HRMS [M]+ = 236.0807 | |

| 1-(4-Methylbenzyl)-3-azido | TMSN₃/TFA, 50°C | 88% | ¹³C NMR (δ 150.4, Ctriazole); IR (CN: 2231 cm⁻¹) |

Table 2: Common Spectral Artifacts and Solutions

| Artifact | Cause | Resolution Method |

|---|---|---|

| Split NH₂ peaks in NMR | Tautomerism | VT-NMR or deuterated solvents |

| Unassigned MS fragments | In-source decay | HRMS-EI with collision-induced dissociation |

| IR band broadening | Moisture absorption | Dry KBr pellet preparation |

Propriétés

IUPAC Name |

1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGZBVBZIDWZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340402 | |

| Record name | 4-Cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31108-57-3 | |

| Record name | 4-Cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.